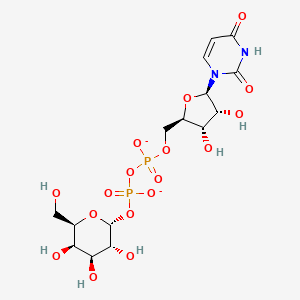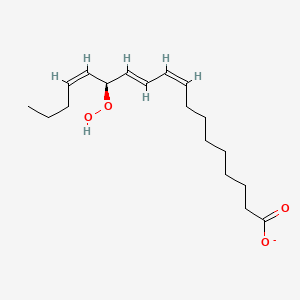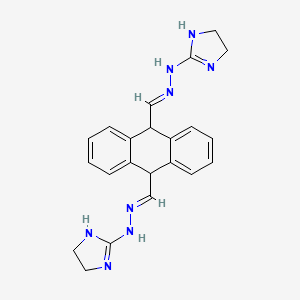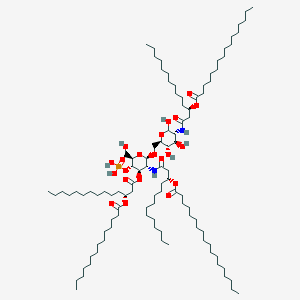
Tellanylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellanylium is a tellurium hydride.
Applications De Recherche Scientifique
1. Biomedical Research and Disease Analysis
Tellanylium derivatives are increasingly utilized in biomedical research. For example, studies have used social amoebas as models for investigating various human diseases, demonstrating the potential of tellanylium compounds in this field. These studies highlight the use of tellanylium for analyzing immune cell diseases, bacterial intracellular pathogenesis, and mechanisms of neuroprotective and anti-cancer drug action. The versatility of tellanylium in biomedical applications is evident from its growing use in molecular medicine and cell biology research (Williams et al., 2006).
2. Nanotechnology and Material Science
Tellanylium compounds are significant in nanotechnology and material science. They have been used for developing various nanostructures, such as Te nanostructures, which are essential in manufacturing modern devices. Their unique properties make tellanylium-based materials suitable for applications in batteries, photodetectors, ion detection and removal, and thermoelectric devices (He et al., 2017).
3. Optical and Nonlinear Applications
Tellanylium has shown great promise in optical and nonlinear applications. Bacterially synthesized tellanylium nanostructures, for example, have demonstrated remarkable properties for broadband ultrafast nonlinear optical applications. These applications include employment as ultrafast mode-lockers and all-optical switches, highlighting tellanylium's potential in advanced optical technologies (Wang et al., 2019).
4. Environmental Science and Geochemistry
In environmental science and geochemistry, tellanylium plays a crucial role. Studies have focused on its (bio)geochemistry in surface environments, which is essential for understanding its distribution and mobility. This knowledge is fundamental for supporting the search for future sources of tellanylium, developing innovative extraction techniques, and assessing environmental risks associated with its use (Missen et al., 2020).
5. Biosensors and Biological Chemistry
Tellanylium compounds have been explored for use in biosensors and biological chemistry. For instance, the development of methodologies for the chemical modification of silicon surfaces with tellanylium compounds has been investigated, showing potential for applications in nanomechanical biosensors. This research demonstrates the feasibility of using tellanylium for the immobilization of biomolecules, such as DNA, on microcantilever surfaces (Sato et al., 2019).
Propriétés
Nom du produit |
Tellanylium |
|---|---|
Formule moléculaire |
HTe+ |
Poids moléculaire |
128.6 g/mol |
Nom IUPAC |
tellanylium |
InChI |
InChI=1S/HTe/h1H/q+1 |
Clé InChI |
RJGCOINDZWXYSL-UHFFFAOYSA-N |
SMILES canonique |
[TeH+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)

![1-[(2-Pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1244341.png)
![3-Cyano-2-methoxy-naphthalene-1-carboxylic acid {2-(3,4-dichloro-phenyl)-4-[4-(2-methanesulfinyl-phenyl)-piperidin-1-yl]-butyl}-methyl-amide](/img/structure/B1244342.png)
![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244343.png)


![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)
![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)
